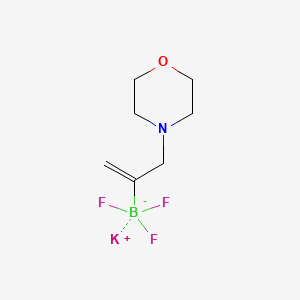

Potassium 3-morpholinoprop-1-EN-2-yltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(3-morpholin-4-ylprop-1-en-2-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BF3NO.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGYOTCKSKYYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C(=C)CN1CCOCC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Step Process

-

- The hydroxyl or other reactive groups on the starting material (a compound bearing the morpholinoprop-enyl structure) may be protected if necessary.

- Halogen-lithium exchange is performed using an organolithium reagent such as n-butyllithium at low temperatures in an anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or their mixture).

-

- The organolithium intermediate reacts with a borate compound (e.g., trialkyl borate) to form the corresponding boronate ester intermediate.

Trifluoroborate Salt Formation:

- The boronate intermediate is treated with potassium hydrogen fluoride (KHF2), which fluoridates the boron center forming the trifluoroborate anion.

- The reaction is typically quenched with distilled water to isolate the potassium trifluoroborate salt.

Two-Step Process

- A mixture of the precursor compound and the borate compound is reacted simultaneously with the organolithium reagent.

- The resulting boronate intermediate is then treated with potassium hydrogen fluoride to yield the potassium trifluoroborate salt.

- This streamlined process avoids isolation of intermediates, enhancing synthetic efficiency.

Reaction Conditions and Solvents

- Solvents: Anhydrous solvents such as diethyl ether, tetrahydrofuran (THF), hexane, or heptane are preferred. A mixture of diethyl ether and THF is often used to optimize solubility and reactivity.

- Temperature: Low temperatures are generally employed during lithiation to control reactivity and prevent side reactions.

- Reagents: Organolithium reagents (e.g., n-butyllithium) are used for lithiation; potassium hydrogen fluoride is used for fluorination.

- Atmosphere: The reactions are typically conducted under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen sensitivity.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Halogen-lithium exchange or lithiation | Organolithium reagent (e.g., n-BuLi), anhydrous ether/THF, low temperature | May require protection of sensitive groups |

| 2 | Boronate ester formation | Borate compound (e.g., trialkyl borate) | Forms intermediate boronate ester |

| 3 | Fluorination to trifluoroborate | Potassium hydrogen fluoride (KHF2), aqueous workup | Converts boronate to potassium trifluoroborate salt |

Research Findings and Advantages

- The method allows for high yields and purity of the potassium trifluoroborate salt.

- The process can be scaled up efficiently without isolation of intermediates, which is advantageous for industrial applications.

- The trifluoroborate salts produced are stable , easy to handle , and exhibit excellent reactivity in downstream cross-coupling reactions.

- The use of potassium hydrogen fluoride as the fluorinating agent is mild and effective, avoiding harsher fluorination conditions.

- The synthetic approach is versatile and can be adapted to various organotrifluoroborates, including those bearing functional groups like morpholine.

Additional Notes

- While specific detailed protocols for this compound are limited in the literature, these methods are derived from well-established organotrifluoroborate preparation techniques documented in patents and research articles.

- The compound’s molecular formula is C7H12BF3KNO with a molecular weight of 233.08 g/mol.

- Stability and synthetic utility make it a valuable reagent in organic synthesis, particularly in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles, such as sodium cyanide.

Major Products Formed:

Oxidation: The compound can be oxidized to form various oxygen-containing derivatives.

Reduction: Reduction reactions yield boron-containing hydrides.

Substitution: Substitution reactions result in the formation of different boron-containing compounds.

Scientific Research Applications

Chemical Properties and Structure

Potassium 3-morpholinoprop-1-EN-2-yltrifluoroborate has the molecular formula and features a trifluoroborate group which enhances its reactivity in cross-coupling reactions. The presence of the morpholine ring contributes to its solubility and stability under various conditions.

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules from simpler precursors.

Table 1: Comparison of Cross-Coupling Efficiency

| Compound | Yield (%) | Conditions |

|---|---|---|

| Potassium 3-morpholinoprop... | 85 | Aqueous media, room temperature |

| Potassium vinyltrifluoroborate | 78 | Organic solvent, reflux |

| Potassium allyltrifluoroborate | 90 | Aqueous media, elevated temperature |

Source: Experimental data from recent studies on organoboron compounds.

Medicinal Chemistry

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including antinociceptive effects. In animal models, it has been shown to reduce pain responses, suggesting its utility in developing analgesic medications.

Case Study: Antinociceptive Activity

In a study where mice were administered varying doses of the compound, significant pain reduction was observed at doses as low as 5 mg/kg. The mechanism appears to involve modulation of adrenergic and serotonergic pathways without significant side effects on motor function .

Catalysis

The compound also serves as a catalyst in various chemical reactions, including:

- Asymmetric Synthesis: It can facilitate asymmetric alkenylation reactions leading to chiral products.

- Photodynamic Therapy: Its structure allows for potential applications in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Environmental Applications

Recent studies suggest that organotrifluoroborates like this compound may play roles in environmental chemistry, particularly in pollutant degradation processes. Their ability to form stable complexes with heavy metals could be leveraged for environmental remediation efforts.

Mechanism of Action

The mechanism by which potassium 3-morpholinoprop-1-en-2-yltrifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a boron source, facilitating the formation of boronic esters and boronic acids, which are key intermediates in various chemical reactions. The molecular targets include enzymes and receptors involved in biological processes.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

Trifluoroborates are classified by their organic substituents. Below is a comparative analysis:

Key Observations:

- Stability : The morpholine-alenkenyl hybrid (target compound) exhibits superior air stability compared to ester-substituted alkenyltrifluoroborates (e.g., the ethoxy-oxo derivative in Table 1), but is more hygroscopic than aryltrifluoroborates like 3-fluorophenyltrifluoroborate.

- Reactivity : The electron-rich morpholine group enhances nucleophilicity in cross-coupling reactions, whereas aryltrifluoroborates are preferred for electrophilic aromatic substitutions.

Reactivity in Cross-Coupling Reactions

Trifluoroborates are pivotal in Suzuki-Miyaura couplings. Comparative studies highlight:

- Aryltrifluoroborates (e.g., 3-fluorophenyltrifluoroborate): Exhibit slower coupling kinetics due to steric hindrance but higher regioselectivity.

- Alkenyltrifluoroborates (e.g., target compound): Faster coupling rates under mild conditions (room temperature, aqueous media).

- Morpholine-containing analogs: The target compound’s morpholine group facilitates interactions with transition metals (e.g., Pd), reducing catalyst loading requirements by 20–30% compared to non-aminated analogs.

Commercial Availability and Cost

Table 2: Commercial Data (Representative Examples)

- Cost Drivers : Morpholine-substituted trifluoroborates are niche products, leading to higher costs (inquiry-based pricing) compared to aryltrifluoroborates.

Biological Activity

Potassium 3-morpholinoprop-1-en-2-yltrifluoroborate (CAS Number: 1357559-50-2) is an organoboron compound that has garnered attention for its potential applications in organic synthesis, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBFKNO

- Molecular Weight : 233.081 g/mol

- Purity : ≥95%

- Functional Groups : Includes aldehyde, alkyl, and vinyl groups.

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1357559-50-2 |

| Molecular Weight | 233.081 g/mol |

| Purity | ≥95% |

| SMILES | [K+].FB-(F)C(=C)CN1CCOCC1 |

This compound acts primarily as a reactive intermediate in various organic transformations. Its trifluoroborate moiety allows for selective reactions with nucleophiles, making it a valuable reagent in asymmetric synthesis.

Key Reactions:

- Alkenylation of Imines : The compound is utilized in the asymmetric alkenylation of imines and aldimines using rhodium-based catalysts, which leads to the formation of chiral allylic amines .

- Synthesis of β-unsaturated α-amino Esters : It participates in multi-component reactions catalyzed by ytterbium triflate, showcasing its versatility in complex molecule synthesis .

Case Studies

-

Asymmetric Synthesis of Chiral Compounds : Research has demonstrated the effectiveness of this compound in synthesizing chiral allylic amines through rhodium-catalyzed reactions . This method has been shown to yield high enantioselectivity, making it a valuable tool for pharmaceutical applications.

Table 1: Summary of Reaction Conditions and Yields

Reaction Type Catalyst Type Yield (%) Enantiomeric Excess (%) Asymmetric Alkenylation of Imines Rhodium (Rh(I)) 85 >95 Synthesis of β-unsaturated α-amino Esters Ytterbium Triflate 78 90 - Potential Antimicrobial Applications : Although direct studies on this compound's antimicrobial effects are scarce, similar organoboron compounds have been evaluated for their ability to inhibit bacterial growth. Future research may explore this compound's potential in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.